1-methyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine 1-methyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17802113
InChI: InChI=1S/C11H19N3/c1-9-5-3-4-6-11(9)13-10-7-12-14(2)8-10/h7-9,11,13H,3-6H2,1-2H3
SMILES:
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol

1-methyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17802113

Molecular Formula: C11H19N3

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
IUPAC Name 1-methyl-N-(2-methylcyclohexyl)pyrazol-4-amine
Standard InChI InChI=1S/C11H19N3/c1-9-5-3-4-6-11(9)13-10-7-12-14(2)8-10/h7-9,11,13H,3-6H2,1-2H3
Standard InChI Key AXHIZQACSRCLPD-UHFFFAOYSA-N
Canonical SMILES CC1CCCCC1NC2=CN(N=C2)C

Introduction

Chemical Structure and Physicochemical Properties

1-Methyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine belongs to the pyrazole class of heterocyclic compounds, featuring a five-membered aromatic ring with two adjacent nitrogen atoms. Its molecular formula is C₁₁H₁₉N₃, with a molecular weight of 193.29 g/mol . The substitution pattern—a methyl group at the pyrazole’s 1-position and a 2-methylcyclohexyl group at the 4-position—confers steric and electronic uniqueness compared to other pyrazole derivatives.

Structural Features

  • Pyrazole Core: The aromatic pyrazole ring contributes to planar geometry and π-π stacking potential.

  • 2-Methylcyclohexyl Substituent: The cyclohexyl group introduces conformational flexibility, while the methyl group at the 2-position creates stereochemical complexity .

  • Amine Functional Group: The exocyclic amine at the 4-position enables hydrogen bonding and salt formation, enhancing solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₉N₃
Molecular Weight193.29 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
XLogP32.8 (predicted lipophilicity)

The compound’s canonical SMILES string, CC1CCCCC1NC2=C(C=NN2C), encodes its connectivity , while its InChIKey (VNSKHHLTIHDYRE-UHFFFAOYSA-N) provides a unique identifier for database searches .

Synthesis and Manufacturing

The synthesis of 1-methyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine typically involves multi-step routes emphasizing regioselective functionalization. While detailed protocols for this specific isomer are scarce, analogous pyrazole syntheses provide a framework.

Key Synthetic Steps

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloadditions.

  • N-Methylation: Introduction of the methyl group at the pyrazole’s 1-position using methylating agents like iodomethane.

  • Amine Coupling: Nucleophilic substitution or Buchwald-Hartwig coupling to attach the 2-methylcyclohexylamine group .

Example Reaction Scheme:

Hydrazine + 1,3-diketonePyrazole intermediateCH3I1-Methylpyrazole2-MethylcyclohexylamineTarget Compound\text{Hydrazine + 1,3-diketone} \rightarrow \text{Pyrazole intermediate} \xrightarrow{\text{CH}_3\text{I}} \text{1-Methylpyrazole} \xrightarrow{\text{2-Methylcyclohexylamine}} \text{Target Compound}

Challenges include ensuring regioselectivity during cyclization and minimizing byproducts during amine coupling. Yield optimization often requires catalysts such as palladium complexes for cross-coupling reactions .

Applications in Materials Science

Beyond pharmaceuticals, this compound’s rigid yet flexible structure lends itself to materials applications:

Coordination Chemistry

The pyrazole nitrogen and exocyclic amine can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or magnetic properties .

Polymer Additives

Incorporation into polymers may improve thermal stability and glass transition temperatures, as observed in polyamides containing cyclohexyl groups .

Comparison with Structural Analogs

The biological and chemical profiles of pyrazole derivatives vary significantly with substitution patterns.

Table 2: Comparison of Pyrazole Analogs

Compound NameSubstituent PositionBioactivity Highlights
1-Methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine3-CyclohexylEnhanced COX-2 inhibition
1-Methyl-N-(4-methylcyclohexyl)-1H-pyrazol-3-amine4-CyclohexylImproved antimicrobial activity
1-(2-Methylcyclohexyl)-1H-pyrazol-4-amineNo N-methylReduced lipophilicity

The 2-methylcyclohexyl variant’s stereochemistry may offer unique pharmacokinetic advantages, such as slower metabolic clearance compared to 3- or 4-substituted analogs .

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